3-Chloro-4-methyl-2-nitrophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

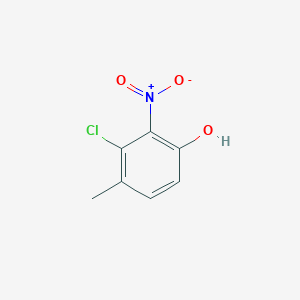

3-Chloro-4-methyl-2-nitrophenol: is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 3-Chloro-4-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected.

化学反应分析

Types of Reactions: 3-Chloro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methyl-2-nitrophenol.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, water.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products:

Reduction: 3-Chloro-4-methyl-2-aminophenol.

Substitution: 4-Methyl-2-nitrophenol.

Oxidation: 3-Chloro-4-carboxy-2-nitrophenol.

科学研究应用

Chemical Synthesis

Building Block for Organic Compounds

3-Chloro-4-methyl-2-nitrophenol serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the production of:

- Dyes : The compound's unique structure allows it to participate in various chemical reactions essential for dye synthesis.

- Pharmaceuticals : It is used as an intermediate in the development of pharmaceutical agents due to its biological activity.

- Explosives and Pesticides : The compound is involved in synthesizing certain explosives and pesticides, leveraging its nitro group for reactivity .

The synthesis of this compound can be achieved through optimized nitration processes, which enhance yield and purity .

Toxicological Studies

Research indicates that this compound exhibits significant biological activity, including toxicity to microorganisms. Similar compounds have shown potential carcinogenic, mutagenic, and cytotoxic properties. Studies have demonstrated that chlorinated phenols can inhibit various enzymes, impacting microbial growth .

Environmental Applications

Bioremediation Potential

The degradation of this compound by specific bacterial strains highlights its potential use in bioremediation. For instance:

- Bacterial Degradation : Strains such as Burkholderia sp. SJ98 and Pseudomonas sp. JHN have been shown to degrade nitrophenolic compounds effectively. These bacteria utilize the compound as a carbon and energy source, leading to the transformation of harmful substances into less toxic metabolites .

- Microcosm Studies : Experiments involving soil microcosms have demonstrated that inoculating soils with these bacterial strains significantly enhances the degradation rates of this compound .

Case Study 1: Bacterial Degradation Mechanism

In a study conducted on Pseudomonas sp. JHN, researchers isolated this bacterium from a chemically contaminated area. The strain was able to utilize 4-chloro-3-nitrophenol as a sole carbon source, leading to significant degradation results. Gas chromatography analysis revealed that metabolization resulted in the formation of 4-chlororesorcinol, indicating a clear pathway for bioremediation .

Case Study 2: Soil Microcosm Experiment

Microcosm experiments were set up using sterile and non-sterile soils spiked with 4-chloro-3-nitrophenol. The study found that both types of soil exhibited similar degradation rates when treated with Pseudomonas sp. JHN, demonstrating its effectiveness in both controlled and natural environments .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Chloro-4-nitrophenol | Chlorine at position 2; similar nitro group | Used in dye synthesis |

| 4-Chloro-2-nitrophenol | Chlorine at position 4; different substitution pattern | Intermediate for pharmaceuticals |

| 2,6-Dichloro-4-nitrophenol | Additional chlorine substituent; increased reactivity | Fungicides and agrochemicals |

| 2-Chloro-5-nitrophenol | Different substitution pattern affecting chemical properties | Chemical intermediates |

作用机制

The mechanism of action of 3-Chloro-4-methyl-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atom and methyl group influence the compound’s reactivity and stability, affecting its overall biological activity.

相似化合物的比较

2-Chloro-4-nitrophenol: Similar structure but with the chlorine atom in a different position.

4-Methyl-2-nitrophenol: Lacks the chlorine atom but has a similar nitro and methyl group arrangement.

2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group, making it more reactive.

Uniqueness: 3-Chloro-4-methyl-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

生物活性

3-Chloro-4-methyl-2-nitrophenol (also known as 4-(3-chloro-4-methylphenyl)-2-nitrophenol) is a chlorinated nitrophenol compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

This compound is characterized by the following structural formula:

The compound features a chloro group, a methyl group, and a nitro group attached to a phenolic ring, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group participates in hydrogen bonding with proteins and enzymes, influencing their activity and potentially altering metabolic pathways.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical and agricultural fields.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Biodegradation Potential

Microbial degradation studies have shown that certain bacterial strains can metabolize this compound. For instance, Burkholderia sp. strain SJ98 has been identified as capable of degrading similar nitrophenolic compounds through specific catabolic pathways involving enzymes such as PNP monooxygenase . This highlights the potential for bioremediation applications in contaminated environments.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These results indicate significant antimicrobial potential, warranting further exploration for therapeutic applications.

Case Study 2: Biodegradation by Burkholderia sp.

In a study focusing on the biodegradation capabilities of Burkholderia sp., researchers examined the degradation pathway of this compound. The following metabolites were identified during the degradation process:

| Metabolite | Enzyme Involved |

|---|---|

| Methylhydroquinone (MHQ) | PNP monooxygenase (PnpA) |

| Benzoquinone (BQ) | 1,4-benzoquinone reductase (PnpB) |

This study underscores the adaptability of microbial communities in degrading chlorinated nitrophenols, providing insights into bioremediation strategies .

属性

IUPAC Name |

3-chloro-4-methyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBOOMGORINFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。